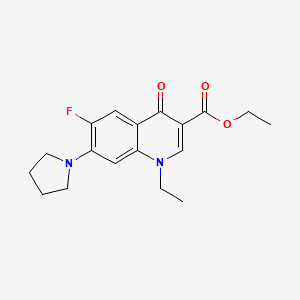

Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate

Description

Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate is a fluoroquinolone derivative characterized by a 1-ethyl group at position 1, a fluorine atom at position 6, and a pyrrolidin-1-yl substituent at position 5. Its core structure consists of a 4-oxo-1,4-dihydroquinoline scaffold, which is critical for antibacterial activity via inhibition of bacterial DNA gyrase and topoisomerase IV . The pyrrolidine ring at position 7 distinguishes it from other fluoroquinolones, influencing solubility, bioavailability, and target binding .

Properties

IUPAC Name |

ethyl 1-ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O3/c1-3-20-11-13(18(23)24-4-2)17(22)12-9-14(19)16(10-15(12)20)21-7-5-6-8-21/h9-11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGLTLIUNOGPRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate involves several steps:

Starting Material: The synthesis begins with 4-fluoro-3-(1H-pyrrol-1-yl)aniline.

Esterification: This compound reacts with diethyl ethoxymethylenemalonate to form an intermediate malonate.

Cyclization: The malonate undergoes cyclization to form the quinolinecarboxylate ester.

Ethylation: The ester is then ethylated.

Hydrolysis: Finally, the ester is hydrolyzed with aqueous sodium hydroxide to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same steps as mentioned above but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinolone derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the pyrrolidinyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various quinolone derivatives with modified antibacterial properties .

Scientific Research Applications

Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a starting material for synthesizing other quinolone derivatives.

Biology: The compound is studied for its antibacterial activity and its effects on bacterial DNA gyrase and topoisomerase IV.

Industry: The compound is used in the production of antibacterial agents for various applications.

Mechanism of Action

The antibacterial activity of Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Substituent Variations at Position 1

- Ethyl vs. Cyclopropyl: Ethyl 1-ethyl derivatives (e.g., the target compound) exhibit moderate lipophilicity and enhanced metabolic stability compared to cyclopropyl-substituted analogues. For instance, ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate (similarity score: 0.86 ) shows higher Gram-negative activity due to the cyclopropyl group’s rigidity, which improves DNA gyrase binding . Data: Cyclopropyl analogues (e.g., [CAS 52980-28-6]) exhibit MIC values of 0.17–0.37 µg/mL against E. coli, whereas ethyl-substituted derivatives (e.g., the target compound) show slightly reduced potency (MIC: 0.19–0.37 µg/mL) .

Substituent Variations at Position 7

- Pyrrolidin-1-yl vs. Piperazin-1-yl: Pyrrolidine (5-membered ring) provides conformational flexibility, enhancing solubility in polar solvents. However, it reduces basicity compared to piperazine (6-membered ring), which may lower bacterial membrane penetration . Piperazine derivatives (e.g., ethyl 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate [CAS 70459-04-0]) exhibit stronger hydrogen-bonding interactions with bacterial enzymes, reflected in lower MIC values (0.17 µg/mL vs. S. dysentery) compared to pyrrolidine analogues (MIC: 0.25–0.50 µg/mL) .

Fluorine Substitution Patterns

- Position 6 Fluoro vs. Multi-Fluoro Substitution: The 6-fluoro group in the target compound is essential for Gram-negative activity. Derivatives with additional fluorine atoms (e.g., 6,7,8-trifluoro [CAS 105404-65-7]) show broader-spectrum activity but increased cytotoxicity . Data: Trifluoro analogues exhibit MIC values of 0.10–0.25 µg/mL against S. aureus but higher hepatotoxicity (IC50: 12 µM) compared to mono-fluoro derivatives (IC50: >50 µM) .

Structural and Physicochemical Data

Key Research Findings

- Antibacterial Activity : The target compound’s pyrrolidine moiety balances moderate activity (MIC: 0.19–3.5 µg/mL) with lower cytotoxicity, making it suitable for urinary tract infections .

- Crystallographic Insights : X-ray studies reveal that the ethyl group at position 1 induces planar stacking interactions, while the pyrrolidine ring adopts a chair conformation, minimizing steric hindrance .

- Synthetic Challenges: Unlike piperazine derivatives, pyrrolidine-substituted fluoroquinolones require stringent reaction conditions (e.g., reflux in ethanol) to avoid byproducts like 7,8-diaminoquinoline-3-carboxylic acid .

Biological Activity

Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the class of quinolone derivatives. Its unique structure, which includes a fluorine atom and a pyrrolidine moiety, positions it as a candidate for various biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate is with a molecular weight of approximately 344.40 g/mol. The compound features:

- Quinoline core : Essential for its biological activity.

- Fluorine substitution : Enhances antibacterial potency.

- Pyrrolidine ring : Contributes to its pharmacological profile.

Synthesis

The synthesis of Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate typically involves several steps:

- Formation of the quinolone core : This is achieved through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester.

- Fluorination : The introduction of the fluorine atom is commonly performed using N-fluorobenzenesulfonimide (NFSI).

- Pyrrolidine substitution : The pyrrolidine group is introduced via nucleophilic substitution reactions.

These steps are critical for obtaining the desired compound with high purity and yield.

Antimicrobial Properties

Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In comparative studies with known antibiotics like nalidixic acid and enoxacin, this compound exhibited superior antibacterial effects. Specifically, it demonstrated:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 0.25 µg/mL |

| Pseudomonas aeruginosa | 0.75 µg/mL |

These results indicate its potential as a broad-spectrum antibacterial agent .

Anticancer Activity

Research has also indicated that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

The biological activity of Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate can be attributed to its ability to:

- Inhibit DNA gyrase : This enzyme is crucial for bacterial DNA replication.

- Interfere with topoisomerase IV : A target in both bacterial and cancer cells that affects DNA unwinding.

- Induce oxidative stress : Leading to cellular damage in cancer cells.

Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of Ethyl 1-ethyl-6-fluoro compounds against clinical isolates of various pathogens. The findings revealed that the compound significantly inhibited bacterial growth compared to control groups treated with standard antibiotics .

Study 2: Anticancer Potential

Another research project focused on the anticancer potential of this quinolone derivative involved administering varying doses to MCF-7 cell lines. Results indicated that treatment with Ethyl 1-ethyl compounds resulted in a dose-dependent decrease in cell viability, supporting further investigation into its use as an anticancer therapeutic .

Q & A

Basic: What are the established synthetic routes for preparing the core quinoline scaffold of this compound?

The core quinoline structure is typically synthesized via Gould-Jacobs cyclization, where ethyl 3-oxo-3-(polyfluorophenyl)propanoate intermediates undergo thermal cyclization in dipolar aprotic solvents like DMSO or DMF. Modifications at the 7-position (e.g., pyrrolidin-1-yl) are achieved through nucleophilic substitution reactions with amines under reflux in acetonitrile or DCM . Key steps include Boc protection/deprotection for amine-sensitive reactions and controlled reduction of nitro groups using stannous chloride in concentrated HCl .

Basic: Which spectroscopic and crystallographic methods are critical for structural validation?

X-ray crystallography (using SHELX software for refinement) is essential for confirming absolute configuration, hydrogen-bonding networks, and packing interactions . For dynamic analysis, H/C NMR identifies substituent effects, while IR spectroscopy confirms carbonyl (C=O) and hydroxyl (O–H) groups. Mass spectrometry (HRMS) validates molecular weight, particularly for intermediates with labile protecting groups .

Advanced: How can researchers optimize the yield of 7-position substitutions without side reactions?

Optimization requires balancing steric and electronic factors. For example, replacing polar solvents (e.g., ethanol) with aprotic solvents like THF reduces hydrolysis of ester groups during pyrrolidine substitution. Catalytic additives (e.g., KI) enhance nucleophilicity in SNAr reactions, while microwave-assisted synthesis shortens reaction times and minimizes decomposition . Monitoring via TLC or HPLC ensures intermediate stability .

Advanced: What mechanisms underlie the antibacterial activity of fluoroquinolone analogs like this compound?

The 4-oxo-1,4-dihydroquinoline scaffold inhibits bacterial DNA gyrase and topoisomerase IV by chelating Mg ions via the 3-carboxyl and 4-oxo groups. The 6-fluoro substituent enhances cell permeability, while the 7-pyrrolidinyl group improves binding to hydrophobic pockets in target enzymes. Comparative studies with norfloxacin analogs suggest that bulkier 7-substituents reduce off-target effects .

Advanced: How should researchers address contradictions in reaction outcomes under similar conditions?

Discrepancies often arise from subtle changes in solvent purity or temperature gradients. For example, reducing ethyl 7-azido-8-nitro intermediates with SnCl in HCl at RT yields diamino products, but reflux in ethanol hydrolyzes the ester to a carboxylic acid . Systematic DOE (Design of Experiments) approaches, coupled with in situ FTIR monitoring, can identify critical parameters .

Advanced: What role do substituents at the 6- and 8-positions play in modulating bioactivity?

The 6-fluoro group enhances Gram-negative activity by increasing lipophilicity, while 8-methoxy or nitro groups improve pharmacokinetics but may reduce solubility. Iodine at the 6-position (as in ethyl 6-iodo analogs) allows further functionalization via Suzuki coupling, enabling tailored SAR studies .

Advanced: Which analytical techniques are recommended for assessing purity in multi-step syntheses?

HPLC with UV/Vis detection (λ = 254–280 nm) resolves intermediates with similar R values. For metal contamination (e.g., Sn from reductions), ICP-MS is critical. Thermal gravimetric analysis (TGA) detects hydrate/solvate forms, which impact crystallization efficiency .

Advanced: How can conformational analysis improve crystallographic resolution?

High-resolution data (d-spacing < 1.0 Å) and low-temperature (100 K) data collection minimize thermal motion artifacts. For flexible pyrrolidinyl groups, restrained refinement in SHELXL with ISOR commands corrects anisotropic displacement parameters .

Advanced: What strategies validate target engagement in biological assays?

Surface plasmon resonance (SPR) measures direct binding to DNA gyrase, while MIC assays against efflux pump-deficient E. coli strains differentiate intrinsic activity from resistance mechanisms. Comparative molecular docking (e.g., AutoDock Vina) predicts binding modes relative to norfloxacin .

Advanced: How are crystallographic disorders resolved in quinoline derivatives with flexible side chains?

Partial occupancy modeling in SHELXL accounts for disordered ethyl/pyrrolidinyl groups. For severe cases, twin refinement (TWIN/BASF commands) improves R-factors. Hydrogen-bonding networks (e.g., N–H⋯O) stabilize conformers and guide disorder resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.